Welcome to the BenchChem Online Store!
molecular formula C13H20N2O B8742006 4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline CAS No. 790667-72-0

4-Methyl-3-[(1-methyl-4-piperidinyl)oxy]aniline

Cat. No. B8742006
M. Wt: 220.31 g/mol
InChI Key: CZRWHGPFMOMTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07608629B2

Procedure details

Combine 4-(5-bromo-2-methyl-phenoxy)-1-methyl-piperidine (preparation 20, 3.90 g, 13.7 mmol), benzophenone imine (2.98 g, 16.44 mmol), Pd2(dba)3 (251 mg, 0.27 mmol), BINAP (512 mg, 0.82 mmol), sodium f-butoxide (1.843 g, 19.18 mmol) and toluene (40 mL) and heat at 85° C. After 9 hr., quench the reaction with saturated NaHCO3 solution, extract with ethylacetate three times, combine the organic layers, dry over Na2SO4, filter and concentrate to give a residue. Dissolve the residue in THF (55 mL) and add 5N HCl (5.5 mL) and stir. After 1 hr., dilute the mixture with 0.1N HCl, extract with ethylacetate/hexanes (1:2) twice, keep aqueous layer, adjust pH>11 with 5N NaOH, extract with methylene dichloride three time. Combine methylene dichloride layers, dry over Na2SO4, filter and concentrate to give a residue. Purify by silica gel chromatography, eluting with 6.5% 2M NH3-methanol in methylene dichloride to give the title compound as a yellow oil (2.80 g, 93%). Mass spectrum (ion spray): m/z=221.1 (M+1); 1H NMR (CDCl3, ppm): 6.79 (d, 1H), 6.09 (m, 2H), 4.16 (m, 1H), 3.41 (s, br, 1H), 2.53 (m, 2H), 2.24 (m, 2H), 2.19 (s, 3H), 2.00 (s, 3H), 1.93-1.68 (m, 4H).
Name
4-(5-bromo-2-methyl-phenoxy)-1-methyl-piperidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
2.98 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium f-butoxide
Quantity
1.843 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
251 mg
Type
catalyst
Reaction Step One
Name
Quantity
512 mg
Type
catalyst
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5.5 mL
Type
solvent
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH3:16])=[C:6]([CH:15]=1)[O:7][CH:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1.C(=[NH:30])(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1>C1COCC1.Cl.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[CH3:16][C:5]1[CH:4]=[CH:3][C:2]([NH2:30])=[CH:15][C:6]=1[O:7][CH:8]1[CH2:13][CH2:12][N:11]([CH3:14])[CH2:10][CH2:9]1 |f:5.6.7.8.9|

Inputs

Step One
Name
4-(5-bromo-2-methyl-phenoxy)-1-methyl-piperidine
Quantity
3.9 g
Type
reactant
Smiles
BrC=1C=CC(=C(OC2CCN(CC2)C)C1)C
Name
Quantity
2.98 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
sodium f-butoxide
Quantity
1.843 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
251 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
512 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8
Step Two
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
5.5 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated NaHCO3 solution
EXTRACTION
Type
EXTRACTION
Details
extract with ethylacetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a residue
WAIT
Type
WAIT
Details
After 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extract with ethylacetate/hexanes (1:2) twice
EXTRACTION
Type
EXTRACTION
Details
extract with methylene dichloride three time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine methylene dichloride layers, dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purify by silica gel chromatography
WASH
Type
WASH
Details
eluting with 6.5% 2M NH3-methanol in methylene dichloride

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N)OC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.